N-(4-butylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide
Description
N-(4-butylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is a synthetic acetamide derivative characterized by a 4-butylphenyl group attached to the acetamide nitrogen and a pyridin-2-ylsulfanyl moiety at the α-position. This compound belongs to a broader class of sulfur-containing acetamides, which are recognized for their versatility in medicinal chemistry due to their ability to interact with biological targets via hydrogen bonding, hydrophobic interactions, and π-stacking .
The compound’s synthesis likely follows established routes for analogous acetamides, such as nucleophilic substitution between 2-chloroacetamide derivatives and thiol-containing heterocycles (e.g., 2-mercaptopyridine) under refluxing ethanol or acetone .
Properties
IUPAC Name |
N-(4-butylphenyl)-2-pyridin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-2-3-6-14-8-10-15(11-9-14)19-16(20)13-21-17-7-4-5-12-18-17/h4-5,7-12H,2-3,6,13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVJHVBRYMUCST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-butylphenylamine with 2-chloropyridine in the presence of a base such as potassium carbonate. This reaction forms an intermediate compound.
Sulfanylacetamide Formation: The intermediate is then reacted with thioglycolic acid under acidic conditions to form the sulfanylacetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
N-(4-butylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The sulfanylacetamide linkage may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Activity: Methoxy or halogen substituents (e.g., in ) enhance anti-cancer or receptor-binding activities, likely due to improved electron donation or steric compatibility.
- Sulfur Linkage : Pyridinylsulfanyl and benzothiazolylsulfonyl groups () contribute to diverse bioactivities, with sulfur’s electronegativity and hydrogen-bonding capacity critical for target engagement.
Pharmacological Activity Comparison
Anti-Cancer Activity
Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (IC₅₀: 1.2–3.8 µM against HCT-1 and MCF-7 cells) demonstrate that electron-donating groups (e.g., methoxy) enhance cytotoxicity . The target compound’s 4-butylphenyl group, while lipophilic, may reduce potency in polar tumor microenvironments due to poorer solubility.
Anti-Microbial Activity
Derivatives with benzothiazolylsulfonyl moieties (e.g., compound 47 in ) exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus.
Receptor Modulation
Pyridazinone-based acetamides () act as FPR2 agonists (EC₅₀: 10–50 nM), with receptor specificity influenced by benzyl substituents. The target compound’s pyridinylsulfanyl group could mimic these interactions but may lack the conformational rigidity required for high-affinity binding.
Biological Activity
N-(4-butylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings related to its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique molecular structure characterized by:
- Butylphenyl group : Contributes to lipophilicity and potential interactions with biological membranes.
- Pyridine ring : Known for its role in various biological activities.
- Sulfanyl linkage : Implicates potential reactivity and interaction with enzymes.
The molecular formula is with a molecular weight of approximately 266.38 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antimicrobial agents. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve activation of caspases, which are crucial for the apoptotic process.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfanyl group may interact with thiol groups in enzymes, inhibiting their activity.
- Receptor Modulation : The compound may bind to receptors involved in cell signaling pathways, altering cellular responses.
Case Studies
-
Antimicrobial Efficacy :
- A study conducted on various bacterial strains showed that this compound had a Minimum Inhibitory Concentration (MIC) comparable to established antibiotics, indicating its potential as a therapeutic agent against resistant strains .
- Apoptosis Induction in Cancer Cells :
Comparative Analysis of Biological Activities
Q & A
Q. What are the established synthetic methodologies for preparing N-(4-butylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide and its structural analogs?
A common approach involves nucleophilic substitution reactions between thiol-containing heterocycles (e.g., pyridine-2-thiol) and chloroacetamide intermediates. For example, 2-thio-4,6-dimethylpyrimidine reacts with 2-chloroacetamide derivatives under reflux in ethanol, followed by crystallization using chloroform-acetone (1:5 v/v) to obtain single crystals for structural analysis . Solvent selection (e.g., ethanol for reflux) and stoichiometric control are critical for optimizing yield and purity.
Q. Which analytical techniques are pivotal for structural characterization of this compound?
- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions. Software like SHELXS97 and SHELXL2016 are used for structure solution and refinement, with hydrogen atoms refined using riding models .
- NMR spectroscopy : Confirms proton and carbon environments, particularly distinguishing aromatic protons (pyridyl and phenyl groups) and alkyl chains (butyl group).
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Q. How do researchers screen the biological activity of this compound in preliminary studies?
In vitro assays (e.g., enzyme inhibition, cytotoxicity) are conducted using purified protein targets or cell lines. For instance, analogs with pyrimidine-thioacetamide scaffolds have been tested for kinase inhibition, leveraging their hydrogen-bonding motifs (N–H⋯N interactions) to target ATP-binding pockets .
Advanced Research Questions
Q. What conformational insights can be derived from crystallographic data, and how do they influence biological interactions?
Crystal structures reveal folded conformations stabilized by intramolecular N–H⋯N hydrogen bonds (e.g., between acetamide NH and pyridyl N atoms). For example, in related compounds, dihedral angles between aromatic rings range from 42° to 67°, affecting ligand-receptor docking . These conformations may enhance binding specificity in enzyme inhibition studies.
Q. How can discrepancies between experimental and computational structural data (e.g., DFT calculations) be resolved?
Database surveys (e.g., Cambridge Structural Database) validate experimental torsion angles and packing motifs. For instance, comparing the title compound with analogs like N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide reveals deviations in ring inclinations (59–67°), highlighting steric and electronic influences . Refinement protocols (e.g., PLATON) and energy minimization in computational models can reconcile these differences.
Q. What strategies improve synthetic yield and purity in large-scale preparations?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for thiol-acetamide coupling.
- Purification techniques : Gradient column chromatography (silica gel) or recrystallization from mixed solvents (e.g., chloroform/acetone) removes byproducts .
- Catalytic additives : Use of bases (e.g., K₂CO₃) facilitates deprotonation of thiol groups, accelerating nucleophilic substitution.
Q. How do substituent variations (e.g., nitro, fluoro) on the phenyl or pyridyl rings alter physicochemical properties?
- Electron-withdrawing groups (e.g., -NO₂): Increase acidity of the acetamide NH, enhancing hydrogen-bonding potential.
- Lipophilic groups (e.g., -CF₃): Improve membrane permeability, as seen in analogs like N-(3-chloro-4-methoxyphenyl)-2-[...]acetamide, where trifluoromethyl groups boost metabolic stability .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting bioactivity results across similar analogs?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., alkyl chain length, halogen placement) and correlate with activity.
- Crystallographic comparisons : Identify critical intermolecular interactions (e.g., π-π stacking, hydrogen bonds) that differ between active and inactive analogs .
Q. What methods validate the stability of This compound under experimental conditions?
- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles.
- HPLC monitoring : Track degradation products in solution (e.g., hydrolysis of the sulfanyl group in acidic/basic media).
Tables for Key Structural and Synthetic Data
| Parameter | Value/Observation | Reference |
|---|---|---|
| Crystallographic R factor | 0.048–0.144 (for analogs) | |
| Dihedral angle (aryl rings) | 42.25°–67.84° | |
| Reaction solvent | Ethanol (reflux) | |
| Purification method | Chloroform-acetone (1:5 v/v) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
